molecular formula C7H13IO B2679603 1-Iodo-3-methoxycyclohexane CAS No. 1206678-29-6

1-Iodo-3-methoxycyclohexane

Cat. No.: B2679603
CAS No.: 1206678-29-6
M. Wt: 240.084
InChI Key: WEUMHGQYNFXPEA-UHFFFAOYSA-N
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Description

1-Iodo-3-methoxycyclohexane is an organic compound that features a cyclohexane ring substituted with an iodine atom and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-3-methoxycyclohexane can be synthesized through several methods. One common approach involves the iodination of 3-methoxycyclohexanol. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Iodo-3-methoxycyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide in non-polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 3-methoxycyclohexanol or 3-methoxycyclohexylamine.

    Elimination: Formation of methoxycyclohexene.

    Oxidation: Formation of 3-methoxycyclohexanone.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Iodo-3-methoxycyclohexane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-iodo-3-methoxycyclohexane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various chemical transformations, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-3-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.

    1-Bromo-3-methoxycyclohexane: Similar structure but with a bromine atom instead of an iodine atom.

    3-Methoxycyclohexanol: Similar structure but without the iodine atom.

Uniqueness

1-Iodo-3-methoxycyclohexane is unique due to the presence of both an iodine atom and a methoxy group on the cyclohexane ring.

Properties

IUPAC Name

1-iodo-3-methoxycyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUMHGQYNFXPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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